Product packaging for Famotidine hydrochloride(Cat. No.:CAS No. 108885-67-2)

Famotidine hydrochloride

Cat. No.: B14066863
CAS No.: 108885-67-2
M. Wt: 373.9 g/mol
InChI Key: OONJNILIBCMSNC-UHFFFAOYSA-N
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Description

Contextualizing Famotidine (B1672045) Hydrochloride within Histamine (B1213489) H2 Receptor Antagonist Research

The development of famotidine was a significant step forward in the field of histamine H2 receptor antagonists. It emerged as a more potent and selective agent compared to its predecessors, cimetidine (B194882) and ranitidine (B14927). wikipedia.orgnih.gov Research has consistently shown that on a weight-for-weight basis, famotidine is considerably more potent than both cimetidine and ranitidine in inhibiting gastric acid secretion. nih.govnih.gov Specifically, studies have demonstrated that famotidine is approximately 20 to 50 times more potent than cimetidine and about 7.5 to 8 times more potent than ranitidine. nih.govnih.govdrugbank.com This heightened potency is attributed to its different chemical structure, where the imidazole (B134444) ring of cimetidine is replaced with a 2-guanidinothiazole ring. wikipedia.org Unlike cimetidine, famotidine has a minimal effect on the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions. wikipedia.orgnih.gov

Evolution of Research Perspectives on Famotidine Hydrochloride Chemistry and Pharmacology

Initial research on this compound centered on its primary pharmacodynamic effect: the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. fda.govontosight.ai Over time, research has expanded to explore various facets of its chemical and pharmacological profile. Investigations into its synthesis have led to the development of various methods, including processes to produce specific polymorphic forms. google.comjustia.comgoogleapis.com More recent research has delved into its biased agonism, where it can selectively trigger certain signaling pathways associated with the H2 receptor, independent of the traditional adenylate cyclase pathway. frontiersin.org Studies have also explored its potential anti-inflammatory properties and its effects on receptor desensitization and internalization. wikipedia.orgfrontiersin.orgconicet.gov.ar The development of various analytical techniques has also been a key area of research, ensuring accurate quantification in pharmaceutical formulations and biological samples. researchgate.netsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN7O2S3 B14066863 Famotidine hydrochloride CAS No. 108885-67-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108885-67-2

Molecular Formula

C8H16ClN7O2S3

Molecular Weight

373.9 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride

InChI

InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H

InChI Key

OONJNILIBCMSNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Famotidine Hydrochloride

Advanced Synthetic Routes and Pathway Elucidation for Famotidine (B1672045) Hydrochloride

The synthesis of famotidine involves a multi-step process. One established method begins with the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea, which forms S-(2-aminothiazol-4-yl-methyl)isothiourea. gpatindia.com This intermediate is then reacted with 2-chloropropionitrile (B155132) to yield S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane. gpatindia.com The subsequent reaction with benzoylisothiocyanate produces a benzoylthiourea (B1224501) derivative. gpatindia.com This derivative undergoes S-methylation with methyliodide, followed by cleavage with ammonia, to give 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide. gpatindia.com The final step involves methanolysis of the nitrile group to form an iminoether, which is then reacted with sulfonamide to produce famotidine. gpatindia.com

Another synthetic approach involves the reaction of 3-[(2-guanidinothiazol-4-yl)methylthio] propionimidate with sulfamide. google.com The resulting product is then purified by chromatography. google.com

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For famotidine, SAR studies have indicated that the addition of substituents at the 3- and 4-positions of the pyrrole (B145914) scaffold can significantly increase its potency. beilstein-journals.org These studies have been instrumental in the discovery of more potent analogs. beilstein-journals.org

Crystal Engineering and Solid-State Chemistry of Famotidine Hydrochloride

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties.

Polymorphism of this compound: Forms, Characterization, and Interconversion Dynamics

Famotidine is known to exist in different polymorphic forms, which are different crystalline structures of the same compound. acs.orgnih.govgeneesmiddeleninformatiebank.nlnih.gov The two most commonly discussed polymorphs are Form A and Form B. acs.orgnih.govnih.gov Form B is the metastable form, while Form A is the stable polymorph. acs.orggeneesmiddeleninformatiebank.nlnih.gov The active pharmaceutical ingredient in the commercial version of famotidine is the metastable Form B. nih.gov

These polymorphs can be distinguished by their physical properties, such as melting point and bulk density, as well as by spectroscopic techniques like infrared (IR) spectroscopy and X-ray diffraction. googleapis.comnih.gov For instance, Form B exhibits a unique IR absorption band at 3505 cm⁻¹, which is absent in Form A. Conversely, Form A shows new IR absorption bands at 3451 and 1671 cm⁻¹. nih.gov

The interconversion between these polymorphic forms can be induced by various factors, including grinding, compression, heating, humidity, and the presence of residual water. nih.govnih.gov Grinding, for example, can induce the transformation of Form B to Form A in a zero-order process. nih.gov The nature of the solvent used during crystallization also plays a significant role in determining which polymorph is formed. nih.gov For example, recrystallization from acetonitrile (B52724) yields Form A, while methanol (B129727) yields Form B. nih.gov

PolymorphStabilityMelting Point (°C)Bulk Density (g/mL)Key IR Bands (cm⁻¹)
Form A Stable1740.70-0.803451, 1671
Form B Metastable1670.20-0.303505

This table provides a summary of the key characteristics of Famotidine polymorphs Form A and B.

Cocrystallization Strategies for Modifying Solid-State Properties of this compound

Cocrystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by forming a crystalline solid that contains the API and a coformer in a specific stoichiometric ratio. mdpi.comresearchgate.net This strategy has been employed to enhance the solubility and dissolution rate of famotidine. mdpi.comnih.gov

Several cocrystals of famotidine have been synthesized with various coformers, including:

Malonic acid: A 1:1 cocrystal of famotidine and malonic acid (FMT-MAL) was synthesized, which exhibited a 4.2-fold increase in solubility compared to famotidine alone. mdpi.comresearchgate.net

Sorbic acid and Syringic acid: Two novel 1:1 cocrystals, famotidine-sorbic acid (FSOR) and famotidine-syringic acid (FSY), were synthesized and showed a significant increase in solubility (5 to 9-fold) and dissolution rate (5 to 8-fold). nih.govresearchgate.net

m-Nitrobenzoic acid: A salt cocrystal of famotidine and m-nitrobenzoic acid (FMT–MNBA) was synthesized, which showed improved permeability. nih.gov

Theophylline, Caffeine, and Theobromine: Cocrystals with these xanthine (B1682287) derivatives were synthesized to improve the stability of famotidine in acidic environments. tezu.ernet.in

The formation of these cocrystals is confirmed through various analytical techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier-transform infrared (FT-IR) spectroscopy. mdpi.comnih.gov

CoformerMolar Ratio (FMT:Coformer)Crystal SystemSpace GroupKey Improvement
Malonic Acid1:1MonoclinicP21/n4.2-fold higher solubility
Sorbic Acid1:1OrthorhombicPNCB5 to 9-fold higher solubility
Syringic Acid1:1TriclinicP15 to 9-fold higher solubility
m-Nitrobenzoic Acid1:1--Improved permeability
Theophylline---Enhanced stability at pH 1.2

This table summarizes the characteristics of various Famotidine cocrystals.

Amorphous Solid Dispersion Research for this compound

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a polymer matrix. This can lead to enhanced dissolution rates and bioavailability. ejpps.online Studies have been conducted on famotidine solid dispersions using various polymers such as polyvinyl pyrrolidone (PVP)-K30, milk powder, and inulin. ejpps.online

These solid dispersions have shown a significant increase in the drug release rate compared to the pure drug. ejpps.online For example, solid dispersions with PVP K-30 showed 99.43% drug release within one hour. ejpps.online The conversion of the crystalline drug to an amorphous state in these dispersions is confirmed by X-ray diffraction (XRD) studies. ejpps.online

Another approach involves the creation of co-amorphous systems, where two small molecules, typically a drug and an excipient, form a single-phase amorphous system. A co-amorphous system of famotidine and ibuprofen (B1674241) has been prepared and studied, showing good physical stability. acs.org

Molecular and Cellular Pharmacology of Famotidine Hydrochloride

Detailed Mechanisms of Histamine (B1213489) H2 Receptor Antagonism by Famotidine (B1672045) Hydrochloride

The principal mechanism of famotidine involves its direct interaction with histamine H2 receptors located on the basolateral membrane of parietal cells in the stomach lining. ncats.iodrugbank.compatsnap.com Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these receptors, initiating a signaling cascade that results in gastric acid secretion. drugbank.comsemanticscholar.org Famotidine competitively blocks the binding of histamine to these H2 receptors, thereby attenuating the downstream signaling responsible for acid production. ncats.iopatsnap.com

Famotidine exhibits high affinity for the histamine H2 receptor. Studies have determined its dissociation constant (Kd) to be approximately 14 nM. rndsystems.comnih.gov Its inhibitory concentration (IC50), the concentration required to inhibit 50% of the histamine-stimulated response, is reported to be around 33 nM. rndsystems.comnih.gov On a weight basis, famotidine is significantly more potent than other H2 receptor antagonists, being approximately 8 times more potent than ranitidine (B14927) and 20 to 50 times more potent than cimetidine (B194882). nih.govdrugbank.comnih.gov

Kinetic studies reveal that famotidine demonstrates a slow onset of inhibition and a slow rate of dissociation from the H2 receptor. nih.gov Real-time kinetic binding experiments using live cells showed that a fluorescently labeled ligand was fully bound to the H2 receptor after about 30 minutes, and its dissociation, initiated by a high concentration of famotidine, was observed to be slow. uni-regensburg.deresearchgate.net This prolonged receptor occupancy contributes to its longer duration of action compared to cimetidine and ranitidine. nih.govnih.gov A Schild plot analysis for famotidine was found to be linear, though the slope of the regression line (0.64) differed from unity, suggesting its uncompetitive actions in human gastric mucosa. nih.gov

Table 1: Binding Affinity and Potency of H2 Receptor Antagonists

Compound Dissociation Constant (Kd) IC50 Relative Potency (vs. Cimetidine)
Famotidine ~14 nM rndsystems.comnih.gov ~33 nM rndsystems.comnih.gov 20-50x drugbank.comnih.gov
Ranitidine - - ~8x (vs. Famotidine) nih.gov
Cimetidine ~586 nM nih.gov - 1x

Beyond simple competitive antagonism, famotidine is characterized as an inverse agonist at the histamine H2 receptor. rndsystems.comnih.govconicet.gov.ar This means that in addition to blocking the effects of an agonist (histamine), famotidine can decrease the basal, or constitutive, activity of the receptor in the absence of any agonist. rndsystems.com Studies have shown that famotidine can reduce the basal activity of the H2 receptor by as much as 75%. rndsystems.comnih.gov This reduction in basal signaling contributes to its efficacy in suppressing gastric acid secretion. nih.govfrontiersin.org

Recent research has also uncovered that famotidine exhibits biased signaling. nih.govfrontiersin.orgresearchgate.net While it acts as an inverse agonist by diminishing basal cyclic AMP (cAMP) levels, it simultaneously behaves as an agonist concerning other cellular pathways. nih.govresearchgate.net For instance, famotidine has been shown to induce H2 receptor desensitization and internalization, processes typically associated with agonist stimulation. nih.govfrontiersin.org Furthermore, famotidine treatment can lead to an increase in the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway independent of cAMP. nih.govresearchgate.net This biased agonism suggests that famotidine can selectively activate certain signaling cascades while inhibiting others, leading to a complex pharmacological profile that may have other physiological implications. nih.govfrontiersin.org

The canonical pathway for histamine-stimulated gastric acid secretion involves the activation of the H2 receptor, which is a Gs-protein coupled receptor. semanticscholar.orgnih.gov This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic AMP (cAMP). patsnap.comsemanticscholar.org Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various proteins, culminating in the activation of the H+/K+ ATPase, also known as the proton pump. patsnap.comsemanticscholar.org This pump is the final step in the secretion of hydrogen ions into the gastric lumen. drugbank.com

By acting as a competitive antagonist and inverse agonist at the H2 receptor, famotidine hydrochloride effectively blocks this entire cascade. patsnap.com It prevents the histamine-induced activation of adenylyl cyclase, thereby inhibiting the rise in intracellular cAMP levels. patsnap.comnih.gov This lack of cAMP elevation prevents the activation of PKA and the subsequent stimulation of the proton pump, resulting in a marked reduction of both basal and stimulated gastric acid secretion. ncats.iodrugbank.compatsnap.com

Receptor Selectivity and Off-Target Interaction Analysis of this compound

Famotidine is recognized for its high selectivity for the histamine H2 receptor. nih.govdrugbank.compatsnap.com Pharmacological studies have demonstrated that its affinity for the H2 receptor is substantially higher than for other histamine receptor subtypes (H1, H3, and H4). nih.govnih.gov In one study, histamine-induced adenylate cyclase activation was abolished by H2, H1, and H3 receptor antagonists with IC50 values of 0.3 µM for famotidine, 0.1 mM for triprolidine (B1240482) (an H1 antagonist), and 2 mM for thioperamide (B1682323) (an H3 antagonist), highlighting famotidine's potent and selective action at the H2 receptor. nih.gov

Analysis of off-target interactions shows that famotidine has a minimal effect on the cytochrome P450 enzyme system in the liver, unlike cimetidine. nih.govwikipedia.org This lack of interaction reduces the potential for drug-drug interactions. nih.gov Furthermore, studies have confirmed that famotidine does not significantly bind to sigma-1 or sigma-2 receptors, which are known to interact with other histamine receptor ligands. nih.gov Famotidine also shows no effect on other membrane receptor-adenylate cyclase systems, such as those sensitive to prostaglandin (B15479496) E2 (PGE2), isoproterenol (B85558) (a beta-2 agonist), or Vasoactive Intestinal Peptide (VIP). nih.govnih.gov

Table 2: Receptor Interaction Profile of Famotidine

Receptor/Enzyme System Interaction Finding Source(s)
Histamine H1 Receptor Low Affinity Significantly less potent than at H2 receptor. nih.gov
Histamine H3 Receptor Low Affinity Significantly less potent than at H2 receptor. nih.gov
Histamine H4 Receptor Low Affinity Off-target antagonism is considered unlikely. nih.gov
Cytochrome P450 Minimal Does not significantly interact with this enzyme system. nih.govwikipedia.org
Sigma-1 & Sigma-2 Receptors No Significant Binding Does not appear to interact with these receptors. nih.gov
PGE2, Isoproterenol, VIP Receptors No Effect Does not affect their associated adenylate cyclase systems. nih.govnih.gov

Preclinical Investigations into Cellular and Biochemical Effects of this compound

Preclinical studies have provided foundational knowledge on the cellular and biochemical impacts of famotidine, particularly its direct effects on the mechanisms of gastric acid secretion.

In vitro experiments using isolated animal stomach preparations have been crucial in elucidating famotidine's mechanism of action. In studies with isolated mouse whole stomachs, both famotidine and cimetidine were shown to inhibit histamine-induced acid secretion. semanticscholar.org However, famotidine demonstrated much higher potency, requiring a concentration of only 10 µM for complete inhibition, whereas cimetidine required a much higher concentration of 3 mM. semanticscholar.org

These studies also help differentiate the pathways of acid secretion. For example, vagally stimulated acid secretion in the isolated mouse stomach was only partially inhibited by famotidine, even at high concentrations (10-100 µM), whereas it was completely abolished by cimetidine (3 mM) and the muscarinic antagonist atropine. semanticscholar.org This suggests that vagally stimulated acid secretion is largely mediated by muscarinic receptors on parietal cells, with a smaller contribution from histamine that is blockable by famotidine. semanticscholar.org Furthermore, studies on isolated human fundic glands showed famotidine to be about 17 times more potent than ranitidine in inhibiting histamine-stimulated cAMP generation, directly linking its receptor antagonism to the inhibition of the intracellular signaling cascade that drives acid secretion. nih.gov

Non-Gastric Cellular Interactions and Biochemical Pathway Modulations

While primarily known for its effects on gastric acid secretion, this compound has been the subject of research into its interactions with various non-gastric cells and its ability to modulate specific biochemical pathways. These investigations have revealed potential mechanisms of action beyond its traditional role as a histamine H2 receptor antagonist.

Toll-like Receptor 3-Mediated Signaling:

Research has indicated that famotidine can inhibit Toll-like receptor 3 (TLR3)-mediated inflammatory signaling. scienceopen.comnih.gov In studies using cell models, famotidine treatment was shown to suppress the histamine-induced expression of TLR3. scienceopen.comnih.govmerckmillipore.com This inhibition of TLR3 expression leads to a reduction in the activation of downstream signaling pathways, including the IRF3 and NF-κB pathways, which are crucial for antiviral and inflammatory responses. scienceopen.comnih.govmerckmillipore.com Specifically, in SARS-CoV-2 infected Caco-2 cells, famotidine treatment resulted in decreased expression of the inflammatory mediators CCL-2 and IL-6. scienceopen.comnih.govmerckmillipore.com It's important to note that these studies found famotidine had no direct effect on viral replication or protease activity. scienceopen.commerckmillipore.comfraunhofer.de

Cytokine Inhibition in Research Models:

Famotidine has been observed to attenuate cytokine storms in murine models. nih.govnih.govnorthwell.eduresearchgate.netresearchgate.net Administration of famotidine in mice subjected to lipopolysaccharide (LPS)-induced cytokine storm resulted in a significant reduction in serum and splenic levels of tumor necrosis factor (TNF) and interleukin-6 (IL-6), leading to improved survival rates. nih.govresearchgate.netresearchgate.net Interestingly, the anti-inflammatory effects of famotidine were found to be more potent when administered intracerebroventricularly compared to intraperitoneal administration, suggesting a potential central nervous system mechanism of action. researchgate.netresearchgate.net Further studies in murine models have suggested that famotidine's ability to inhibit cytokine release is dependent on the vagus nerve and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), indicating an activation of the inflammatory reflex. nih.govnih.gov

Table 1: Effect of Famotidine on LPS-Induced Cytokine Release in Mice

Cytokine Route of Administration Effect Reference
TNF Intraperitoneal Significantly reduced nih.govresearchgate.net
IL-6 Intraperitoneal Significantly reduced nih.govresearchgate.net
TNF Intracerebroventricular Significantly more potent reduction researchgate.netresearchgate.net
IL-6 Intracerebroventricular Significantly more potent reduction researchgate.netresearchgate.net

Mast Cell Stabilization Hypothesis:

The role of famotidine in relation to mast cells has been a topic of investigation. While some theories propose that famotidine may block the effects of histamine released by mast cells, research in mast cell-deficient mice has shown that these animals still respond to the anti-inflammatory effects of famotidine, suggesting the mechanism is not solely dependent on mast cells. nih.govresearchgate.netresearchgate.net However, it is known that mast cells express histamine H2 receptors. nih.gov In human skin mast cells, pre-incubation with 10μM famotidine was shown to block histamine-induced increases in cAMP. nih.gov This suggests a direct interaction with H2 receptors on mast cells, which could contribute to a decrease in their reactivity and subsequent dampening of inflammatory cascades. reddit.com Famotidine is often used in the management of Mast Cell Activation Syndrome (MCAS) alongside H1 antihistamines. drbrucehoffman.comdroracle.aiclevelandclinic.org

Receptor Internalization and Recovery Dynamics in Cell Lines

The interaction of famotidine with the histamine H2 receptor (H2R) extends to influencing the receptor's lifecycle within the cell, specifically its internalization and subsequent recovery at the cell surface. Studies in cell lines have provided insights into these dynamic processes.

In human embryonic kidney (HEK293T) cells transfected with the H2R, famotidine has been shown to induce receptor desensitization and internalization, a behavior it shares with H2R agonists like histamine and amthamine. frontiersin.orgresearchgate.net This means that while famotidine acts as an inverse agonist by reducing basal cAMP levels, it concurrently functions as an agonist in promoting the removal of H2Rs from the cell membrane. frontiersin.orgresearchgate.net

The recovery of H2R sites on the plasma membrane following exposure to and subsequent removal of famotidine has also been examined. In H2R-transfected HEK293T cells, after a 90-minute exposure to 10 μM famotidine, washing the cells and incubating them in fresh medium for 60 minutes led to a recovery of H2R binding sites. frontiersin.org However, this recovery was completely blocked when the cells were pre-treated with cycloheximide, a protein synthesis inhibitor. frontiersin.org This finding indicates that the reappearance of H2Rs at the cell surface after famotidine treatment is due to the synthesis of new receptors rather than the recycling of internalized ones. frontiersin.org

Furthermore, long-term exposure of HEK-293 cells expressing H2R-green fluorescent protein (H2R-GFP) to an H2R antagonist resulted in an increase in GFP fluorescence in the plasma membrane, which corresponded to an upregulation of H2R as measured by binding assays. nih.gov This antagonist-induced upregulation was not associated with an increase in H2R mRNA levels and was unaffected by the inhibition of protein synthesis, suggesting that the antagonist alters the balance between receptor endocytosis and recycling, likely by suppressing H2R degradation. nih.gov

Table 2: Famotidine's Effect on H2 Receptor Dynamics in HEK293T Cells

Process Effect of Famotidine Underlying Mechanism Reference
Receptor Internalization Induces internalization Acts as an agonist for this pathway frontiersin.orgresearchgate.net
Receptor Recovery Recovery of binding sites after removal Dependent on de novo protein synthesis frontiersin.org
Receptor Upregulation (long-term exposure) Induces upregulation Alters equilibrium between endocytosis and recycling, suppressing degradation nih.gov

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models for Famotidine Hydrochloride

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The ADME profile of famotidine (B1672045) has been characterized through extensive preclinical studies, providing a comprehensive understanding of its transit and fate in biological systems.

The absorption characteristics of famotidine have been investigated using both in vitro and in vivo models to predict its behavior in humans.

In Vitro Permeability: Studies utilizing Caco-2 cell monolayers, a model for human intestinal absorption, have been employed to determine the penetration properties of famotidine. nih.govtandfonline.comtandfonline.com These experiments have shown that as a histamine (B1213489) H2-receptor antagonist, famotidine can alter the barrier properties of the Caco-2 cell monolayer by increasing the tightness of the cellular junctions. nih.govtandfonline.com The amount of famotidine at the diffusion site was found to be a critical factor, with permeation being lower when higher concentrations of the drug were present. nih.govtandfonline.com Further in vitro studies using excised goat intestine have also been conducted to evaluate the permeation of famotidine from various formulations, such as microemulsions, which showed the potential to enhance intestinal permeability. nih.govresearchgate.net

Animal Bioavailability: In vivo studies in animal models have established the oral bioavailability of famotidine. In both rats and dogs, the bioavailability of orally administered famotidine is approximately 30-40%. fda.gov Research indicates that the primary site of absorption is the initial part of the small intestine. researchgate.net Pharmacokinetic studies in rats with novel sustained-release suspensions have demonstrated the potential to increase relative bioavailability significantly compared to standard formulations. nih.gov

Table 1: In Vitro Permeability of Famotidine Formulations Across Caco-2 Cell Monolayers
FormulationDescriptionPermeability Value (log k)Reference
SolutionFamotidine in solution7.274 ± 0.010 nih.govtandfonline.com
LHIV60 µm Famotidine-PLGA (high viscosity)-2.300 ± 0.009 nih.govtandfonline.com
SHIV6 µm Famotidine-PLGA (high viscosity)-3.884 ± 0.033 nih.govtandfonline.com
LLIV60 µm Famotidine-PLGA (low viscosity)3.525 ± 0.045 nih.govtandfonline.com
SLIV6 µm Famotidine-PLGA (low viscosity)-4.076 ± 0.208 nih.govtandfonline.com

Following absorption, famotidine distributes to various tissues and fluids.

Tissue Distribution: In rats, after oral or intravenous administration, famotidine is widely distributed throughout the body. nih.gov The highest concentrations of the drug are found in the kidney, liver, pancreas, and submandibular gland. nih.gov

Volume of Distribution: The apparent volume of distribution (Vd) is a measure of the extent of drug distribution in the body. In adult animals, the steady-state Vd for famotidine ranges from 1.0 to 1.4 L/kg. nih.govdrugbank.commedcentral.com

Protein Binding: Famotidine exhibits low to moderate binding to plasma proteins, with reported values between 15% and 22%. nih.govdrugbank.com

Distribution into Milk: Studies in lactating rats have shown that famotidine is distributed into breast milk. medcentral.com

Famotidine undergoes limited metabolism in preclinical models.

First-Pass Metabolism: The drug undergoes minimal first-pass metabolism after oral administration. nih.govdrugbank.com

Metabolite Identification: The primary metabolic pathway involves oxidation. The only significant metabolite identified is the S-oxide form of famotidine. nih.govdrugbank.comresearchgate.net This metabolite does not appear to have any gastric acid-inhibiting activity. nih.gov Kinetic studies have investigated the S-oxidation reaction, showing the formation of famotidine S-oxide in acidic conditions (pH 3-7) and a sulfone product in basic conditions (pH 7-9). isciii.es

Cytochrome P450 System: Famotidine is primarily metabolized by the cytochrome P450 enzyme system, specifically involving the CYP1A2 isoform. nih.gov Unlike some other H2-receptor antagonists, such as cimetidine (B194882), famotidine does not significantly alter the binding of testosterone (B1683101) to the androgen receptor. fda.govfda.gov

The elimination of famotidine from the body occurs through both renal and non-renal routes, with renal excretion being the predominant pathway.

Renal Excretion: Famotidine is primarily excreted unchanged in the urine. nih.gov Studies in rats show that between 50% and 70% of an administered dose is excreted as the unchanged drug in the urine within 24 hours. nih.gov The renal clearance of famotidine in rats is significantly greater than the glomerular filtration rate (GFR) at low plasma concentrations, indicating that the drug is actively secreted by the renal tubules. nih.govpsu.edu This active secretion is characteristic of an organic cation. nih.gov As plasma concentrations increase, this secretory mechanism can become saturated. nih.govpsu.edu

Non-Renal Excretion: Non-renal clearance, primarily through hepatic metabolism, accounts for the remainder of the drug's elimination. drugbank.com Studies in rats have shown that while conditions like bacterial lipopolysaccharide-induced renal failure can decrease renal clearance, non-renal clearance is not significantly affected. nih.gov

Species Differences: Research comparing rats and cynomolgus monkeys has highlighted species differences in renal transport mechanisms. drugbank.compsu.edu The effect of probenecid, an inhibitor of organic anion transporters (OATs), on famotidine's renal clearance was observed in monkeys but not in rats. drugbank.compsu.edu This suggests that monkeys may be a more suitable model for predicting certain renal drug-drug interactions in humans. drugbank.compsu.edu

Table 2: Pharmacokinetic Parameters of Famotidine in Preclinical Animal Models
ParameterAnimal ModelValueReference
Oral BioavailabilityRats, Dogs~30-40% fda.gov
Volume of Distribution (Vd)Adults1.0 - 1.4 L/kg drugbank.commedcentral.com
Plasma Protein Binding-15 - 22% drugbank.com
Elimination Half-lifeRats~1.9 hours fda.gov
Elimination Half-lifeDogs~3 hours fda.gov
Elimination Half-lifeCattle3.33 hours (median) nih.gov
Renal Excretion (unchanged)Rats50 - 70% nih.gov

Preclinical Pharmacodynamic Modeling and Response Characterization

The primary pharmacodynamic effect of famotidine is the inhibition of gastric acid secretion. This has been extensively modeled in various preclinical settings.

Pylorus-Ligated Rats: This model is commonly used to study basal gastric acid secretion. In pylorus-ligated rats, famotidine has been shown to potently inhibit the basal secretion of both gastric acid and pepsin. fda.gov It significantly reduces the ulcer number and ulcer index, decreases titratable acidity and acid output, and increases the pH of gastric secretions. walshmedicalmedia.comnih.gov When compared to older H2-receptor antagonists, famotidine demonstrates significantly higher antisecretory effects. fda.gov For instance, after intraduodenal administration in pylorus-ligated rats, famotidine was found to be approximately 8 times more potent than ranitidine (B14927) and 6.4 times more potent than cimetidine. nih.gov

Gastric Fistula Dogs: Dogs equipped with chronic gastric fistulas allow for the study of gastric acid secretion stimulated by various agents like histamine, pentagastrin, or food. In this model, famotidine has proven to be a highly potent inhibitor of stimulated acid secretion. fda.gov On a molar basis, famotidine was approximately 7 times more potent than ranitidine and 100 times more potent than cimetidine at inhibiting acid secretion in histamine-stimulated dogs. fda.gov Furthermore, famotidine exhibits a prolonged duration of action; 24 hours after a single oral dose, it produced a 67% inhibition of secretion compared to only 2% by an equivalent dose of ranitidine. fda.gov In gastric fistula dogs, the oral antisecretory potency of famotidine was found to be equal to that of the proton pump inhibitor omeprazole (B731). nih.gov Studies in healthy dogs also confirm that famotidine effectively increases intragastric pH. allenpress.comresearchgate.net

Table 3: Comparative Potency of Famotidine in Animal Models
Animal ModelComparison DrugRelative Potency of FamotidineReference
Gastric Fistula Dogs (Histamine-stimulated)Ranitidine~7 times more potent fda.gov
Gastric Fistula Dogs (Histamine-stimulated)Cimetidine~100 times more potent fda.gov
Pylorus-Ligated Rats (Intraduodenal)Ranitidine~1.8 times more potent nih.gov
Pylorus-Ligated Rats (Intraduodenal)Cimetidine~6.4 times more potent nih.gov

Quantitative Structure-Pharmacodynamic Relationships in Preclinical Studies

Quantitative structure-pharmacodynamic relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its observed pharmacological effect. For histamine H₂-receptor antagonists, the general structural features required for potent activity are well-recognized. These typically include a heterocyclic ring (in the case of famotidine, a thiazole (B1198619) ring), a flexible side chain, and a polar, nitrogen-containing group. Famotidine's structure, with its guanidinothiazole ring and a sulfamoyl-containing side chain, is optimized for high-affinity binding to the H₂-receptor. fda.govfresenius-kabi.us

While the qualitative structure-activity relationships (SAR) for H₂-antagonists are established, specific and detailed quantitative structure-pharmacodynamic relationship (QSPR) models for famotidine and its analogs in preclinical models are not extensively available in publicly accessible scientific literature. Such studies would involve systematically modifying the famotidine molecule and quantitatively correlating these changes with its pharmacodynamic effects, such as the inhibition of gastric acid secretion in animal models. The development of such models often remains proprietary information within the pharmaceutical industry. However, it is understood that the potency of famotidine is significantly greater than older H₂-antagonists like cimetidine and ranitidine, a fact attributed to its specific structural features that enhance its interaction with the H₂-receptor. nih.govdrugbank.com On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine and about 8 times more potent than ranitidine in inhibiting gastric acid secretion. nih.govdrugbank.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Integration in Research Models

The integration of pharmacokinetic and pharmacodynamic data is essential for predicting the onset, intensity, and duration of a drug's effect. In preclinical studies, PK/PD modeling for famotidine has been instrumental in characterizing its acid-suppressing effects in various animal models.

Preclinical investigations have demonstrated that famotidine is a potent inhibitor of gastric acid secretion in both rats and dogs. fda.gov The oral antisecretory ED₅₀ (the dose required to produce 50% of the maximal effect) for famotidine in these models ranges from 0.01 to 0.45 mg/kg. fda.gov Furthermore, it has been shown to effectively inhibit gastric ulcer formation in rats with an ED₅₀ ranging from 0.03 to 0.6 mg/kg. fda.gov

In chronic gastric fistula rats, famotidine has been shown to be highly effective at inhibiting basal acid secretion. fda.gov Studies in dogs with chronic gastric fistulae revealed that famotidine is approximately 7 times more potent than ranitidine and 100 times more potent than cimetidine on a molar basis for inhibiting histamine-stimulated acid secretion. fda.gov When equivalent oral doses of famotidine and ranitidine were administered to histamine-stimulated dogs, famotidine produced a 67% inhibition of secretion at 24 hours, compared to only 2% inhibition by ranitidine. fda.gov

The pharmacokinetic profile of famotidine has been characterized in several preclinical species. The oral bioavailability of famotidine is approximately 30-40% in rats and dogs. fda.gov The time to reach maximum plasma concentration (Tₘₐₓ) is around 2 hours in rats and 3 hours in dogs, with a half-life (t₁/₂) of approximately 1.9 and 3 hours, respectively. fda.gov

A study in rats comparing the effects of famotidine, ranitidine, and omeprazole on gastric pH and plasma gastrin levels found that at equivalent antisecretory doses, all three drugs inhibited basal acid secretion by over 95% and raised intragastric pH to above 7.0 for 5 hours. nih.gov

The relationship between famotidine plasma concentrations and its pharmacodynamic effect (gastric acid suppression) has been further elucidated through PK/PD modeling. These models help in understanding the concentration-effect relationship and are valuable tools for predicting clinical outcomes from preclinical data. eventscribe.net For instance, in rats with pentagastrin-stimulated gastric acid hypersecretion, oral administration of famotidine (0.1-3 mg/kg) dose-dependently accelerated the delayed gastric emptying and alleviated the aggravation of the gastric distension-induced pain response. nih.gov

The table below summarizes key preclinical pharmacokinetic and pharmacodynamic parameters for famotidine hydrochloride from various animal studies.

ParameterSpeciesModelValueReference
Oral Antisecretory ED₅₀ Rat, DogGastric Acid Secretion0.01 - 0.45 mg/kg fda.gov
Oral Ulcer Inhibition ED₅₀ RatGastric Ulcer Formation0.03 - 0.6 mg/kg fda.gov
Oral Bioavailability Rat, Dog30 - 40% fda.gov
Tₘₐₓ (Oral) Rat~2 hours fda.gov
Tₘₐₓ (Oral) Dog~3 hours fda.gov
Half-life (t₁/₂) (Oral) Rat~1.9 hours fda.gov
Half-life (t₁/₂) (Oral) Dog~3 hours fda.gov
Potency vs. Cimetidine DogHistamine-stimulated acid secretion~100x more potent (molar basis) fda.gov
Potency vs. Ranitidine DogHistamine-stimulated acid secretion~7x more potent (molar basis) fda.gov

Advanced Analytical Chemistry and Quality Control Methodologies for Famotidine Hydrochloride

Spectroscopic and Chromatographic Techniques for Famotidine (B1672045) Hydrochloride Characterization and Quantification

A variety of spectroscopic and chromatographic methods are utilized for the detailed analysis of famotidine hydrochloride, each offering unique advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of this compound. Several robust and validated reversed-phase HPLC (RP-HPLC) methods have been developed for its quantification in pharmaceutical dosage forms and for impurity profiling. nih.gov

A precise and rapid novel HPLC method utilizes a C18 column (5µm particle size, 150×4.6 mm) with a mobile phase composed of acetonitrile (B52724), distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v). jcsp.org.pkresearchgate.net Isocratic elution is performed at a flow rate of 1.5 mL/min with detection at 280 nm. jcsp.org.pkresearchgate.net This method demonstrates excellent linearity over a concentration range of 0.1-1.0 mg/mL (r² = 0.998) and achieves a very short assay time of less than 2 minutes. jcsp.org.pkresearchgate.net The retention times for pure famotidine, tablets, and suspension are approximately 0.787 min, 0.789 min, and 0.839 min, respectively. jcsp.org.pkresearchgate.net Validation parameters such as precision and accuracy are well within acceptable limits, with mean inter-day and intra-day recovery values of 96.56% and 97.36%, respectively. jcsp.org.pkresearchgate.net

Another efficient RP-HPLC method for the quantitation of famotidine and its process-related impurities employs a C18 column (250 mm x 4.6 mm) with a mobile phase of acetonitrile, methanol (B129727), and 1-Hexane sodium sulfonate, with a flow rate of 1.5 ml/min and detection at 266 nm. This method has been validated for specificity, linearity, precision, accuracy, and limit of quantification in accordance with ICH guidelines. For the simultaneous estimation of famotidine and ibuprofen (B1674241) in human plasma, an RP-HPLC method has been developed using a Symmetry C18 column (4.6 x 150 mm, 3.5 μm) with a mobile phase of sodium dihydrogen orthophosphate (pH 2.5) and acetonitrile (30:70 v/v) at a flow rate of 1.2 mL/min and detection at 236 nm. nepjol.info The linearity for famotidine in human plasma was established over the range of 3.32 to 6.65 µg/mL. nepjol.info

Parameter Method 1 Method 2 Method 3 (in plasma)
Column C18 (5µm, 150×4.6 mm)C18 (250 mm x 4.6 mm)Symmetry C18 (3.5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water:Triethylamine:Phosphoric acid (49.9:49.9:0.1:0.1)Acetonitrile, Methanol, 1-Hexane sodium sulfonateSodium dihydrogen orthophosphate (pH 2.5):Acetonitrile (30:70)
Flow Rate 1.5 mL/min1.5 mL/min1.2 mL/min
Detection Wavelength 280 nm266 nm236 nm
Linearity Range 0.1-1.0 mg/mLNot specified3.32-6.65 µg/mL
Retention Time ~0.8 minNot specifiedNot specified

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound in pharmaceutical formulations. chemmethod.comijrpc.com These methods are often based on the inherent UV absorbance of the famotidine molecule or on the formation of a colored complex.

One method involves the reaction of famotidine with alizarin red S to produce a stable, water-soluble red complex with a maximum absorption at 528 nm. chemmethod.com This method follows Beer's law in the concentration range of 6.0-80 µg/mL, with a molar absorptivity of 3.3 × 10⁴ L/mol.cm and a Sandell's sensitivity of 0.0109 µg/cm². chemmethod.com Another simple spectrophotometric method for the assay of famotidine in formulations uses water as a solvent, with a lambda max identified at approximately 320.5 nm. ijrpc.com This method demonstrated linearity over a range of 12.5-200 µg/mL. ijrpc.com

For the simultaneous determination of famotidine and dicyclomine HCl in a combined tablet dosage form, a UV-Vis spectrophotometric method has been developed using methanol as a solvent. The wavelengths selected for measurement are 292 nm for famotidine and 218 nm for dicyclomine HCl. The linearity for famotidine was found to be in the range of 20-120 µg/ml with a correlation coefficient of 0.998.

Method Principle λmax (nm) Linearity Range (µg/mL) Solvent
Alizarin Red S ComplexFormation of a red complex5286.0-80Water
Direct UVInherent absorbance320.512.5-200Water
Simultaneous with Dicyclomine HClSimultaneous equation29220-120Methanol

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the definitive structural elucidation of this compound and the identification and characterization of its impurities.

Multinuclear 1D and 2D NMR spectroscopic investigations have been carried out in dimethyl sulfoxide-d₆ (DMSO-d₆) and water, leading to the complete ab initio ¹H, ¹³C, and ¹⁵N assignments and disproving previous assumptions about its major conformation in solution. nih.gov These studies have also clarified the acid-base properties of the compound at a site-specific level, identifying its basic centers and a new protonation step in highly acidic conditions. nih.gov For instance, the observed ¹H-NMR delta values for famotidine include signals at δ 2.453-2.513 (m, 2H), δ 2.682-2.720 (m, 2H), δ 3.619 (s, 2H), and δ 6.499 (s, 3H), among others. The ¹³C-NMR values are observed at δ 104.33, 147.68, 156.86, and 175.42 ppm.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is instrumental in impurity profiling. researchgate.net The mass fragmentation pattern of famotidine can be compared with that of its impurities to elucidate their structures. researchgate.net For example, the presence of fragment ions at m/z 155 and 189 in both famotidine and an impurity can indicate structural similarities. researchgate.net A liquid chromatography with electrospray ionization mass spectrometry method has been developed for the quantitative determination of famotidine in human urine, maternal, and umbilical cord plasma. nih.gov This method uses selected ion monitoring, with the product ion at m/z 189 chosen for quantification to avoid interference from plasma. nih.gov

Beyond conventional spectroscopy, more advanced techniques offer enhanced sensitivity and selectivity for famotidine analysis.

Raman spectrometry has been successfully employed for the quantitative measurement of the polymorphic forms of famotidine. nih.gov Both polymorphs, form A and form B, exhibit characteristic Raman vibrational bands that allow for their simple determination in mixtures. nih.gov

Chemiluminescence methods have been developed for the determination of famotidine, offering high sensitivity. amecj.comamecj.com One such method is based on the chemical reaction between luminol and the drug in the presence of hydrogen peroxide, which produces an electronically excited intermediate state that emits light. amecj.com This flow-injection chemiluminescence (FI-CL) method has been used to determine the presence of famotidine in pharmaceutical formulations. amecj.com A developed chemiluminescence method for famotidine showed a linear calibration curve in the range of 2-12 mg/mL with a high correlation coefficient (R² = 0.9929). amecj.com

Spectrofluorimetry provides another sensitive approach for famotidine determination. A method based on the ternary complex formation of famotidine with EDTA and terbium chloride (TbCl₃) in an acetate buffer of pH 4 has been developed. nih.gov The relative fluorescence intensity of the formed complex is measured at 580 nm after excitation at 290 nm. nih.gov This method is rectilinear over a concentration range of 10-100 ng/mL. nih.gov

Solid-State Characterization Techniques for this compound Polymorphs

The solid-state properties of this compound, particularly its polymorphism, can significantly impact its physicochemical properties. Therefore, robust analytical techniques for solid-state characterization are essential.

X-ray Powder Diffraction (XRPD) is a primary technique for the identification and quantification of the different polymorphic forms of famotidine. nih.govresearchgate.net Famotidine is known to exist in two polymorphic forms: the metastable polymorph B and the stable polymorph A. nih.gov

Both form A and form B of famotidine possess specific X-ray diffraction reflections, which allows for their straightforward determination in mixtures. nih.gov XRPD methods have been developed for the quantitative measurement of these polymorphic forms. nih.gov The technique directly measures the crystal lattice parameters and the locations of atoms within the lattice, providing definitive information on the crystalline form. researchgate.net The powder diffractograms are typically recorded using Cu-Kα radiation. mdpi.com The unique diffraction patterns of each polymorph serve as a fingerprint for their identification and can be used to quantify their relative amounts in a mixture. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal and Polymorphic Analysis

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique for characterizing the polymorphic forms of this compound. bohrium.com Famotidine is known to exist in different polymorphic forms, primarily Form A and Form B, which have the same chemical composition but differ in their crystal structures and physicochemical properties. researchgate.netnih.gov DSC is widely used to study and measure these crystalline polymorphs. tainstruments.com

Form A is the stable polymorph, while Form B is metastable. nih.gov DSC analysis can distinguish between these forms based on their melting points and enthalpies of fusion. Typically, Form B exhibits a lower melting point (around 161.8°C) compared to Form A (around 169.4°C). researchgate.net The grinding process can induce the polymorphic transformation of famotidine from Form B to Form A. nih.gov DSC thermograms can confirm this transformation, showing endothermic peaks corresponding to the melting of each form. nih.gov For instance, one study reported endothermic peaks at 167°C for Form B and 174°C for Form A. nih.gov

DSC, when combined with a curve-fitting program, can be used to quantitatively determine the polymorphic composition of famotidine in compressed compacts. nih.gov This method has been successful in identifying a transitional phase of Form B (Form B*) that appears under high compression pressure and subsequently transforms to Form A upon heating in the DSC. nih.gov This highlights the sensitivity of DSC in detecting subtle solid-state transformations that may not be evident with other spectroscopic methods. nih.gov The technique is efficient for detecting polymorphic contamination in raw materials, which is vital for quality control. bohrium.com

Interactive Data Table: Thermal Properties of Famotidine Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (ΔH, J/g)
Form A169.4 - 174148
Form B161.8 - 167165

Microscopic and Morphological Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface topography and morphology of this compound particles. This technique provides detailed high-resolution images that reveal the shape, size, and surface characteristics of the crystals.

Studies have shown that the morphology of famotidine can be significantly altered by various pharmaceutical processes. For instance, intact famotidine typically appears as distinct crystals, but when formulated into solid dispersions with polymers like mannitol or HPMC, significant morphological changes are observed. researchgate.net SEM analysis of famotidine nanoparticles has shown them to be spherical in shape. researchgate.net

In the context of polymorphism, SEM is used alongside other analytical techniques to characterize the different crystalline forms. nih.gov The crystal habit of Form A and Form B can be visually distinguished using SEM, providing complementary information to data obtained from techniques like DSC and PXRD.

Furthermore, SEM is employed in compatibility studies to observe any physical changes in famotidine when mixed with various excipients. nih.gov For example, in the development of a stable liquid dosage form, SEM was used to characterize the drug-resinate complex, providing insights into the surface morphology of the formulation. nih.gov

Chemical Stability and Degradation Pathway Elucidation of this compound

Forced Degradation Studies under Varied Environmental Conditions (pH, Temperature, Light)

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. nih.govpharmoutsourcing.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. nih.gov

pH: The stability of famotidine is highly dependent on the pH of the solution. researchgate.net It is more susceptible to degradation in acidic conditions compared to aqueous or basic conditions. tezu.ernet.in In acidic media (e.g., pH 1.2), famotidine degrades rapidly, with a significant drop in concentration observed within a few hours. tezu.ernet.in The degradation in acidic and alkaline media follows pseudo-first-order kinetics. tezu.ernet.innih.gov Studies have shown that famotidine undergoes specific acid catalysis in the acidic region and general base catalysis in the alkaline region. nih.gov

Temperature: Elevated temperatures are used to accelerate the degradation process. Isothermal and nonisothermal kinetic studies have been performed at temperatures such as 55, 70, and 85°C to determine the hydrolysis kinetics over a range of pH values. nih.gov

Light: Photostability studies are a critical component of forced degradation. pharmoutsourcing.com Direct photolysis of famotidine has been investigated, and it has been found to be relatively resistant. researchgate.net However, the rate of photolysis is influenced by the pH of the solution, with a higher reaction rate observed at pH 8–9 compared to acidic solutions. researchgate.net The presence of hydrogen peroxide (H2O2) can enhance the rate of photolysis. researchgate.net

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products and impurities are crucial for ensuring the safety and quality of this compound. Various analytical techniques are employed for this purpose, including UPLC, mass spectrometry, and NMR. rjptonline.orggoogle.com

Under basic conditions (e.g., 2 M NaOH or 25% ammonia solution), famotidine degrades to form several products. nih.gov One of the main degradation products is [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, which is a known impurity listed in the British Pharmacopoeia. nih.gov Further decomposition can lead to the formation of [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid and a previously unknown product. nih.gov

In acidic hydrolysis, four degradation products have been identified, while alkaline hydrolysis results in five. nih.gov The synthetic process of famotidine can also lead to the formation of several process-related impurities. These can include starting materials, by-products, and intermediates. rjptonline.org A new impurity has been identified and characterized, which can serve as a reference marker for the quality control of famotidine. google.com

Kinetic Modeling of this compound Degradation Processes

Kinetic modeling of this compound degradation provides a quantitative understanding of its stability and helps predict its shelf-life under various conditions. The degradation of famotidine in aqueous solutions across a pH range of 1-11 generally follows pseudo-first-order kinetics. tezu.ernet.in

Studies on the hydrolysis of famotidine have been conducted using both isothermal and nonisothermal methods. nih.gov The activation energies calculated from both methods were found to be in close agreement, suggesting that nonisothermal studies can be a time-saving approach in the early stages of drug development. nih.gov

Interactive Data Table: Kinetic Models of Famotidine Degradation

Degradation ConditionKinetic Model
Aqueous Solution (pH 1-11)Pseudo-first-order
Direct PhotolysisPseudo-first-order
H2O2-assisted PhotolysisPseudo-first-order
Fenton and Photo-Fenton ProcessesSecond-order
S-oxidationSecond-order

Excipient Compatibility Studies and Interaction Mechanisms (e.g., Schiff Base Formation)

Excipient compatibility studies are essential in the preformulation stage to ensure the stability and efficacy of the final pharmaceutical product. researchgate.net Various techniques, including DSC, FTIR, and X-ray diffraction, are used to assess the compatibility of this compound with commonly used excipients. ekb.egekb.eg

DSC analysis has indicated that famotidine is compatible with excipients such as Emcocel 90, Avicel PH 105, starch 1500, Ac-Di-sol, mannitol, HEC (natrosol), and saccharin sodium. ekb.egekb.eg However, incompatibilities have been observed with sorbitol, Emdex, and PEG6000. ekb.egekb.eg HPLC analysis has confirmed interactions between famotidine and excipients like emcompress and crospovidone. researchgate.net

The incompatibility of famotidine with polyethylene glycol (PEG) and polyethylene oxide (PEO) has been attributed to the generation of reactive impurities from the excipients under thermal and oxidative stress. epa.gov These reactive impurities, such as aldehydes and free radicals, can lead to the degradation of famotidine. epa.gov The polar nature of many excipients can contribute to electrostatic interactions with the polar structure of famotidine. ekb.eg While not explicitly detailed in the provided context, the potential for Schiff base formation between a primary amine in a drug and an aldehyde group in an excipient is a known interaction mechanism that could be relevant, although specific studies on this for famotidine were not found in the search results.

Novel Formulation and Delivery Systems Research for Famotidine Hydrochloride Mechanistic/design Focus

Design and In Vitro Evaluation of Gastroretentive Delivery Systems for Famotidine (B1672045) Hydrochloride (e.g., Microspheres, Discs)

Gastroretentive drug delivery systems (GRDDS) are a significant area of research for famotidine, designed to prolong its residence time in the stomach. pharmascholars.com This is particularly advantageous as famotidine is more soluble and better absorbed in the acidic environment of the stomach. nih.govnih.gov Various strategies have been developed, including floating systems, swelling matrix systems, and mucoadhesive systems. sierrajournals.compharmascholars.com

The primary design principle behind floating systems is to achieve a bulk density lower than that of gastric fluids, allowing the dosage form to float on the stomach contents. This is often accomplished by incorporating gas-generating agents like sodium bicarbonate or by using low-density polymers. nih.govdrug-dev.com For instance, floating tablets have been formulated using hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) and natural gums (xanthan gum, guar (B607891) gum) in combination with an effervescent couple of sodium bicarbonate and citric acid. drug-dev.comijpsr.com Another approach involves using hydrophobic, meltable binders like Gelucire 43/01 to create a mixed matrix system that floats and controls drug release. nih.gov Hollow microspheres, prepared by methods like the emulsion solvent diffusion technique using polymers such as Eudragit RL 100, represent another multiple-unit floating system designed to extend gastric retention. nih.gov

In vitro evaluation is crucial for assessing the performance of these gastroretentive systems. Key tests include:

In Vitro Buoyancy Studies: These tests measure the floating lag time (the time taken for the dosage form to start floating) and the total duration of floating. drug-dev.comijpsdronline.com For example, floating tablets prepared with HPMC and xanthan gum have demonstrated the ability to float for over 12 hours in simulated gastric fluid (0.1 N HCl). drug-dev.com Similarly, a novel famotidine phospholipid complex incorporated into floating tablets showed a total floating time of more than 18 hours. ijpsdronline.com

In Vitro Dissolution Studies: These studies assess the rate and extent of drug release from the formulation, typically using a USP Type II (paddle) apparatus in simulated gastric fluid. nih.govdrug-dev.com The goal is to demonstrate a sustained or controlled release profile over an extended period, often 12 to 24 hours. sierrajournals.comdrug-dev.com

Swelling Index: For matrix-based systems, the swelling index is determined to understand how the polymer hydrates and swells upon contact with gastric fluid, which is a key mechanism for controlling drug release. sierrajournals.comdrug-dev.com Formulations using polymers like HPMC K15M and Xanthan gum have been evaluated for their swelling behavior. sierrajournals.com

These design and evaluation methodologies allow researchers to develop optimized gastroretentive systems that can potentially improve famotidine's bioavailability by retaining it at its primary site of absorption. nih.govnih.gov

Controlled Release Mechanisms and Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas, Zero-Order, Non-Fickian Diffusion)

To understand the mechanism of drug release from these advanced formulations, in vitro dissolution data are fitted to various mathematical models. This kinetic analysis is essential for predicting the release profile and elucidating the underlying physical and chemical processes.

Zero-Order Kinetics: This model describes a system where the drug release rate is constant over time, independent of concentration. Achieving zero-order release is often the goal for controlled-release systems to maintain steady drug levels. Some gastroretentive tablet formulations, particularly those combining hydrophobic and hydrophilic polymers, have been shown to achieve drug release by zero-order kinetics. nih.gov A study on floating tablets with drug-cyclodextrin complexes also reported zero-order release for its optimized formulation. core.ac.uk

Higuchi Model: This model is used to describe drug release from a matrix system where the release mechanism is controlled by diffusion. It suggests that the cumulative amount of drug released is proportional to the square root of time. Several studies on famotidine matrix tablets, including swelling matrix tablets and those based on a famotidine-phospholipid complex, found that the Higuchi model best described the release mechanism, indicating diffusion-controlled drug release. sierrajournals.comijpsdronline.com

Korsmeyer-Peppas Model: This exponential model is used to analyze release from polymeric systems when the mechanism is not well-known or when more than one type of release phenomenon is involved. The model relates the cumulative drug release to time and uses the release exponent 'n' to characterize the release mechanism.

An 'n' value of approximately 0.45 suggests Fickian diffusion (case I).

'n' values between 0.45 and 0.89 indicate non-Fickian (anomalous) transport, where both drug diffusion and polymer swelling/relaxation contribute to the release. nih.govdrug-dev.com

An 'n' value of 0.89 corresponds to zero-order release (case II transport). nih.gov

Many studies on famotidine floating tablets and controlled-release matrices have reported 'n' values indicative of non-Fickian or anomalous transport. drug-dev.comnih.govresearchgate.net This suggests that the drug release is governed by a combination of diffusion through the hydrated polymer matrix and the erosion or relaxation of the polymer chains. drug-dev.comcore.ac.uk

The table below summarizes the findings from various studies on the kinetic modeling of famotidine hydrochloride release from different gastroretentive formulations.

Formulation TypePolymers UsedBest Fit Kinetic ModelRelease Mechanism IndicatedReference
Gastroretentive Floating TabletsHPMC K4M, Xanthan GumKorsmeyer-PeppasNon-Fickian (Anomalous) Transport drug-dev.com
Swelling Matrix TabletsHPMC K15M, HPMC K100M, Xanthan GumHiguchiDiffusion-controlled sierrajournals.com
Floating Hollow MicrospheresEudragit RL 100HiguchiDiffusion-controlled nih.gov
Floating Tablets (Phospholipid Complex)Not specifiedHiguchiDiffusion-controlled ijpsdronline.com
Floating TabletsXanthan GumZero-OrderConstant release rate ijpsr.com
Controlled Release TabletsEudragit RL 100Korsmeyer-PeppasNon-Fickian (Anomalous) Diffusion nih.govresearchgate.net
Controlled Release Matrix TabletsHPMC K15M, Ethyl CelluloseZero-OrderMatrix swelling with erosion core.ac.uk

Polymer-Drug Interactions and Release Control Strategies

The choice of polymer is a critical factor in the design of controlled-release gastroretentive systems for famotidine. The physicochemical properties of the polymer and its interaction with the drug and dissolution medium dictate the drug release rate and mechanism.

Hydrophilic Polymers: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), xanthan gum, guar gum, and Carbopol are widely used. pharmascholars.comnih.govdrug-dev.com Upon contact with gastric fluid, these polymers hydrate (B1144303) to form a viscous gel layer on the surface of the dosage form. This gel layer acts as a diffusion barrier, controlling the rate at which water penetrates the matrix and the drug diffuses out. nih.gov The release rate can be modulated by varying the polymer type, viscosity grade, and concentration. For instance, higher concentrations and higher viscosity grades of HPMC generally lead to a slower drug release rate due to the formation of a stronger and thicker gel layer. sierrajournals.compharmascholars.com Studies have shown that combining natural (xanthan gum) and synthetic (HPMC) polymers can effectively formulate floating tablets with desired buoyancy and release profiles. drug-dev.com

Hydrophobic Polymers: Insoluble or hydrophobic polymers and lipids, such as Ethyl Cellulose and Gelucires, are also employed, often in combination with hydrophilic polymers. nih.govcore.ac.ukekb.eg Gelucire 43/01, a lipidic excipient, has been used as a hydrophobic meltable binder in floating tablets to create a mixed matrix that minimizes the initial burst release and helps achieve zero-order release kinetics. nih.gov Ethyl cellulose, when blended with HPMC, can further retard the release of famotidine, allowing for control over a 12-hour period. core.ac.uk

Ionic Polymers: Polymers like Eudragit RL 100, which contains quaternary ammonium (B1175870) groups, are also utilized. These polymers are permeable to water and dissolved drugs, and their permeability is independent of pH. nih.govresearchgate.net In hollow microspheres, Eudragit RL 100 was used to form the polymer matrix, with the drug release being predominantly controlled by diffusion. nih.gov In controlled-release tablets, increasing the concentration of Eudragit RL 100 was found to prolong the drug release rate over 24 hours. nih.govresearchgate.net

Polymer-Drug Interaction Studies: The compatibility between famotidine and the selected polymers is typically assessed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). sierrajournals.comnih.gov These studies are essential to ensure that no chemical interaction occurs that could alter the drug's stability or performance. In most formulation studies, FTIR analysis has confirmed the absence of significant chemical interactions between famotidine and polymers like HPMC, xanthan gum, and Eudragit, indicating their compatibility. sierrajournals.comijpsr.comnih.gov

The strategic selection and combination of these polymers allow formulators to precisely control the release of famotidine, achieving sustained drug delivery, improving gastric retention, and ultimately enhancing therapeutic outcomes.

Nanotechnology Applications in this compound Delivery Research

Beyond SNEDDS, various other nanotechnology platforms are being explored to enhance the delivery of famotidine. These approaches aim to improve solubility, prolong drug action, and achieve better therapeutic efficacy by manipulating materials at the nanoscale.

Nanoparticles: Formulating famotidine into nanoparticles can improve its low mucosal permeability. frontiersin.org One study developed orally disintegrating tablets containing famotidine nanoparticles (with sizes ranging from 50–220 nm) produced by a bead-milling technique. frontiersin.orgdntb.gov.ua These nanoparticles demonstrated significantly higher intestinal penetration and absorption in rats compared to tablets with micro-sized famotidine. The study suggested that the enhanced absorption was mediated via an energy-dependent endocytosis pathway. frontiersin.org Another approach involved developing famotidine-loaded lecithin-chitosan nanoparticles (LCNPs), which were designed to prolong the drug's action and enhance its effectiveness against gastric ulcers. pharmaexcipients.com

Nanosponges: Nanosponges are a novel type of nanoparticle consisting of a three-dimensional porous structure. They can encapsulate poorly soluble drugs within their nanocavities, providing both improved solubility and a sustained release profile. japsonline.com Famotidine-loaded nanosponges have been successfully formulated using an emulsion solvent evaporation method. An optimized formulation showed a particle size of approximately 205 nm and sustained drug release of about 77% over 12 hours. This nanosponge formulation was found to improve the oral bioavailability of famotidine by 1.7-fold compared to the pure drug. japsonline.com

Graphene Oxide Nanocarriers: Graphene oxide (GO), a two-dimensional nanomaterial, has been investigated as a potential carrier for the sustained delivery of famotidine. nih.gov In one study, famotidine was loaded onto GO and then encapsulated with chitosan (B1678972). This composite material (CHGO-FMT) demonstrated a sustained in vitro drug release profile, extending up to 12 hours, which was significantly longer than the complete release from a marketed product within 2 hours. Kinetic modeling suggested the release mechanism followed a super case-II transport. nih.gov

These nanotechnology-based systems leverage the unique properties of nanomaterials to overcome the biopharmaceutical limitations of famotidine, offering innovative strategies for more effective gastric acid control.

Computational and Theoretical Studies of Famotidine Hydrochloride

Molecular Docking and Dynamics Simulations of Famotidine (B1672045) Hydrochloride-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as famotidine, and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of new drugs.

Molecular docking studies have been employed to investigate the binding of famotidine to its primary target, the histamine (B1213489) H2 receptor, as well as other potential protein targets. nih.gov For instance, in silico analyses have explored the binding of standard H2 receptor antagonists, including famotidine, to homology-modeled human H2 receptors. nih.gov Such studies help to rationalize the binding modes and identify key amino acid residues involved in the interaction.

More recently, the potential for repurposing famotidine has been explored through computational studies. Molecular docking simulations were performed to evaluate the binding affinity of famotidine with proteases involved in SARS-CoV-2 replication, such as the main protease (Mpro or 3CLpro) and papain-like protease (PLpro). mdpi.com These studies calculated the binding free energy, which indicates the stability of the famotidine-protein complex. For example, one study reported a binding free energy of -6.4 kcal/mol for famotidine with the SARS-CoV-2 main protease. mdpi.com

In another study focusing on non-structural proteins (NSPs) of the coronavirus, famotidine demonstrated superior binding affinity compared to other histamine H2-receptor antagonists. tandfonline.comnih.gov The binding energies of famotidine with NSP3, NSP7/8 complex, and NSP9 were found to be significant, suggesting a potential inhibitory role. nih.gov

Following docking, molecular dynamics simulations are often performed to assess the stability of the ligand-receptor complex over time. A 100-nanosecond MD simulation can reveal how the interactions evolve, confirming the stability of the binding pose predicted by docking. tandfonline.comnih.gov These simulations affirmed that famotidine binds to viral non-structural proteins with high stability. tandfonline.comnih.gov

Binding Energies of Famotidine with Various Protein Targets from Molecular Docking Studies
Protein TargetBinding Energy (kcal/mol)Key Interacting Residues (Example)
SARS-CoV-2 Main Protease (Mpro)-6.4His41, Cys145
SARS-CoV-2 Papain-Like Protease (PLpro)-5.0Asp164, Arg166, Tyr273
SARS-CoV-2 NSP3-6.4 to -6.7Not specified
SARS-CoV-2 NSP7/8 Complex-6.4 to -6.6Not specified
SARS-CoV-2 NSP9-4.8 to -5.3Not specified

Quantum Chemical Calculations and Electronic Structure Analysis of Famotidine Hydrochloride

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, molecular geometry, and reactivity of famotidine. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic properties of a molecule from first principles.

Studies have utilized DFT with the B3LYP functional and 6-31+G(d) basis set to investigate the molecular geometry and thermochemical properties of histamine H2-receptor antagonists, including famotidine. researchgate.net Such analyses help in understanding the intrinsic properties of the molecule in the gas phase, which can then be related to its behavior in biological systems.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govaimspress.com A smaller energy gap suggests higher reactivity. nih.gov

Theoretical calculations have determined the HOMO and LUMO energies for famotidine, allowing for the calculation of its energy gap and other global reactivity descriptors. researchgate.net These parameters, such as chemical hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity and potential to participate in chemical reactions. researchgate.net For instance, a detailed theoretical investigation revealed that while famotidine was the most stable among several H2 blockers based on its Gibbs free energy, another antagonist, nizatidine, showed potentially higher biological activity due to higher softness and electrophilicity. researchgate.net

Calculated Quantum Chemical Parameters for Famotidine
ParameterCalculated ValueSignificance
HOMO EnergyValue not specified in sourcesRelates to electron-donating ability
LUMO EnergyValue not specified in sourcesRelates to electron-accepting ability
Energy Gap (ΔE)Value not specified in sourcesIndicates chemical reactivity and stability
Gibbs Free EnergyHighest among compared H2 blockersIndicates thermodynamic stability

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target receptor is unknown or complex. mdpi.com It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response.

A ligand-based pharmacophore model for histamine H2 receptor antagonists has been developed using a set of known active compounds, including famotidine, cimetidine (B194882), ranitidine (B14927), nizatidine, and lafutidine. bepls.com The process involves superimposing the 3D structures of these molecules to extract the common features responsible for their antagonist activity. bepls.com The resulting pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features and are therefore likely to be active as H2 receptor antagonists. bepls.com

This approach facilitates the discovery of new chemical scaffolds that may have improved properties over existing drugs. Once potential hits are identified through virtual screening using the pharmacophore model, they are typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and interaction with the target receptor. bepls.com This is followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their drug-like properties. bepls.com

The development of such models is crucial for designing novel famotidine analogues. By understanding the key pharmacophoric features, medicinal chemists can rationally modify the famotidine structure to enhance potency, selectivity, or pharmacokinetic properties. For example, a validated pharmacophore model for H3 receptor antagonists revealed the importance of four hydrogen-bonding sites and two hydrophobic pockets, guiding the synthesis of new, high-affinity ligands. acs.org A similar approach for H2 antagonists can lead to the design of next-generation anti-ulcer agents based on the famotidine scaffold.

Theoretical Modeling of Physicochemical and Degradation Processes

Theoretical models are essential for understanding and predicting the physicochemical properties and degradation kinetics of this compound. These models can simulate the behavior of the drug under various environmental conditions, which is critical for formulation development and stability assessment.

The degradation of famotidine in aqueous solutions has been investigated, and the kinetics of the transformation have been modeled. researchgate.net Studies have shown that the stability of famotidine is highly dependent on the pH of the solution. researchgate.netnih.gov The degradation process generally follows pseudo-first-order kinetics. nih.gov The pH-rate profile can be theoretically modeled by considering specific acid and base-catalyzed reactions, as well as water-catalyzed decomposition of both the protonated and free forms of famotidine. nih.gov

The kinetics of famotidine degradation have been studied under various advanced oxidation processes (AOPs), which are relevant for environmental fate and water treatment. researchgate.net These processes include direct photolysis (UV), oxidation with hydrogen peroxide (H2O2), and Fenton (H2O2/Fe2+) and photo-Fenton (UV/H2O2/Fe2+) reactions. researchgate.net Theoretical modeling of these processes helps to determine the reaction order and rate constants. For instance, direct photolysis and H2O2-assisted photolysis were found to follow pseudo-first-order kinetics, while the more efficient Fenton and photo-Fenton processes were better described by second-order kinetics. researchgate.net

Kinetic Models for Famotidine Degradation in Aqueous Solution
Degradation ProcessKinetic ModelObserved Reaction Rate Constant (k)Half-life (DT50)
Direct Photolysis (pH 8-9)Pseudo-first-order3.7 x 10⁻³ min⁻¹~3 hours 7 minutes
H₂O₂-assisted Photolysis (acidic)Pseudo-first-order5.1 x 10⁻³ min⁻¹Not specified
H₂O₂-assisted Photolysis (basic)Pseudo-first-order3.7 x 10⁻³ min⁻¹Not specified
Fenton/Photo-Fenton ProcessesSecond-orderRate depends on Fe²⁺ and H₂O₂ concentrationNot specified

These theoretical models are invaluable for predicting the stability of this compound under different storage and physiological conditions and for understanding its environmental persistence. researchgate.net

Comparative Pharmacological and Chemical Research on Histamine H2 Receptor Antagonists Including Famotidine Hydrochloride

Comparative Molecular Pharmacology and Receptor Binding Kinetics

Famotidine (B1672045) hydrochloride is a potent and highly selective histamine (B1213489) H2 receptor antagonist. nih.govnih.gov Its primary pharmacological action is the competitive inhibition of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion. drugbank.com On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine (B194882) and about eight times more potent than ranitidine (B14927) in inhibiting gastric acid secretion. nih.govnih.gov

Unlike the first-generation H2 antagonist cimetidine, which has an imidazole (B134444) ring, famotidine possesses a 2-guanidinothiazole ring structure. wikipedia.org This structural difference contributes to its higher potency and selectivity. Research indicates that famotidine acts as a competitive antagonist. nih.gov Further studies have characterized famotidine as a biased inverse agonist at the H2 receptor. It has been shown to reduce the basal activity of the receptor by 75% and inhibits Gs-mediated pathways, while also acting as a partial agonist for β-arrestin recruitment.

The receptor binding kinetics of famotidine are characterized by a slow onset of inhibition and dissociation from the H2 receptor. nih.gov This kinetic profile may contribute to its longer duration of action compared to cimetidine and ranitidine. nih.gov In studies using human cancerous HGT-1 cells, the Schild plot for famotidine was linear, but the slope of the regression line differed from unity, suggesting a non-competitive component to its action in this system. nih.gov

Table 1: Comparative Potency and Receptor Interaction of H2 Receptor Antagonists

Compound Relative Potency (vs. Cimetidine) Receptor Interaction Key Kinetic Feature
Famotidine 20-50x Competitive Antagonist, Inverse Agonist Slow onset and dissociation
Ranitidine ~8x Competitive Antagonist Weaker CYP450 interaction than cimetidine
Cimetidine 1x Competitive Antagonist Significant CYP450 inhibitor

Comparative Metabolic Pathways and Enzymatic Interactions in Preclinical Models

In preclinical studies, famotidine demonstrates a distinct metabolic profile compared to other H2 receptor antagonists, particularly cimetidine. Famotidine undergoes minimal first-pass metabolism. drugbank.com The primary route of elimination for famotidine is through renal excretion, with about 70% of the drug excreted unchanged in the urine. nih.gov The only metabolite of famotidine identified in humans is the S-oxide. drugbank.com

A key differentiating feature of famotidine is its minimal interaction with the hepatic cytochrome P-450 (CYP) enzyme system. nih.govwikipedia.org This is in stark contrast to cimetidine, which is a potent inhibitor of several CYP isoenzymes (including CYP1A2, CYP2C9, CYP2D6, and CYP3A4) and is known for numerous drug-drug interactions. wikipedia.org Ranitidine exhibits weak interactions with the CYP450 system, but famotidine has even less potential for such interactions. droracle.ai This lack of significant enzymatic interaction makes famotidine a preferred option when there are concerns about drug metabolism. droracle.ai

Preclinical safety assessments in various animal models, including dogs, rats, mice, and rabbits, have shown minimal toxicological effects even at very high doses administered over extended periods. nih.gov These studies support the favorable safety profile of famotidine related to its metabolism and lack of significant enzymatic inhibition. nih.gov For instance, in in-vitro studies, famotidine showed a low affinity for hepatic microsomal cytochrome P-450 enzyme systems. fda.gov

Table 2: Comparative Metabolic and Enzymatic Interaction Profiles

Feature Famotidine Cimetidine Ranitidine
Primary Elimination Route Renal (approx. 70% unchanged) Hepatic and Renal Hepatic and Renal
Metabolism Minimal (S-oxide metabolite) Extensive Moderate
CYP450 Interaction Minimal to none Potent inhibitor Weak inhibitor

Comparative Stability Profiles and Degradation Kinetics

The chemical stability of famotidine hydrochloride is influenced by factors such as pH. Famotidine is known to be unstable in acidic conditions, which is relevant to its transit through the stomach. tezu.ernet.in Under acidic conditions, famotidine degrades rapidly. tezu.ernet.in The degradation of famotidine in aqueous solutions generally follows pseudo-first-order kinetics across a pH range of 1 to 11. nih.gov The maximum stability of famotidine in solution is observed at a pH of approximately 6.3. nih.gov

The degradation process of famotidine can be influenced by various factors. For example, direct photolysis of famotidine is relatively slow, but the rate can be enhanced by the presence of hydrogen peroxide. researchgate.net The rate of hydrolysis is dependent on both the pH and the temperature of the solution. researchgate.net Research has explored methods to enhance the stability of famotidine, such as the formation of cocrystals with compounds like theophylline and theobromine, which have shown improved stability at a pH of 1.2. tezu.ernet.in

Table 3: Stability Characteristics of Famotidine

Condition Stability Profile Degradation Kinetics
Aqueous Solution (pH 1-11) Maximum stability at pH 6.3 Pseudo-first-order
Acidic Conditions (e.g., pH 1.2) Unstable, rapid degradation -
Photolysis Resistant to direct photolysis; enhanced by H2O2 Pseudo-first-order (direct and H2O2-assisted)

Comparative Solid-State Research and Polymorphism Studies

This compound is known to exist in different polymorphic forms, which can have significant effects on its physicochemical properties, including solubility, stability, and bioavailability. nih.gov Three polymorphic forms have been identified: Form A, Form B, and Form C, with Forms A and B being the most commonly studied. nih.gov

Polymorph A is the thermodynamically stable form, while Polymorph B is the metastable form. acs.orgsemanticscholar.org The active pharmaceutical ingredient in the commercial version of famotidine is the metastable Form B. nih.gov The conversion from the metastable Form B to the stable Form A can be influenced by various factors such as temperature, humidity, and mechanical stress (e.g., grinding and compression). nih.govacs.org For instance, the polymorphic transformation from B to A in a slurry is slow but can be accelerated by increasing the temperature and seeding with Polymorph A. acs.orgsemanticscholar.org

The different polymorphic forms of famotidine can be characterized by various analytical techniques, including infrared spectroscopy, X-ray diffraction, and differential scanning calorimetry. nih.govresearchgate.net The choice of solvent, cooling rate, initial concentration, and nucleation temperature during crystallization can influence which polymorphic form is obtained. acs.orgsemanticscholar.org Solid-state research is crucial for ensuring the quality and consistency of famotidine drug products, as polymorphic transformations can impact the drug's performance. nih.gov

Table 4: Characteristics of Famotidine Polymorphs

Polymorph Stability Key Characteristics
Form A Thermodynamically stable Less soluble than Form B
Form B Metastable More soluble, used in commercial products
Form C Less commonly studied -

Future Directions and Emerging Research Avenues for Famotidine Hydrochloride

Exploration of New Mechanistic Insights Beyond H2 Receptor Antagonism in Research Models

While the primary action of famotidine (B1672045) is the competitive inhibition of histamine (B1213489) H2 receptors to suppress gastric acid, recent research has illuminated its potential immunomodulatory and anti-inflammatory effects. droracle.aiplos.org Studies have investigated these properties in various research models, suggesting mechanisms that are independent of its effects on stomach acid.

One of the most significant emerging insights is famotidine's ability to activate the inflammatory reflex. nih.govnih.gov Research in mouse models of lipopolysaccharide (LPS)-induced cytokine storm has shown that famotidine can significantly reduce levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), leading to improved survival rates. nih.govnih.govnorthwell.edu This anti-inflammatory effect appears to be mediated through the vagus nerve, as the therapeutic action was abolished in mice that underwent a vagotomy (surgical cutting of the vagus nerve). nih.govresearchgate.net Interestingly, the anti-inflammatory effects were more potent when famotidine was administered directly into the brain (intracerebroventricularly), suggesting a central nervous system mechanism of action. nih.govresearchgate.net

Further studies have indicated that these immunomodulatory effects are not dependent on mast cells. nih.gov Famotidine has also been observed to reduce the migration of inflammatory cells, such as eosinophils and neutrophils, in airway inflammation models in rats. researcherslinks.com Histopathological examination of lung tissue in these models revealed reduced inflammatory cell accumulation and attenuation of edema. researcherslinks.com Some research also suggests that famotidine may act by scavenging reactive oxygen radicals, which would reduce secondary inflammation and tissue damage. researcherslinks.com Although famotidine is classified as an inverse agonist at the H2 receptor, diminishing baseline receptor signaling, it has also been shown to induce ERK1/2 phosphorylation, a pathway involved in cell signaling, in both transfected cells and gastric epithelial cells that endogenously express the H2 receptor. nih.gov This suggests a biased signaling mechanism where the drug activates certain pathways while inhibiting others. nih.gov

These findings collectively point towards a previously unrecognized, vagus nerve-dependent anti-inflammatory role for famotidine, distinct from its acid-suppressing function. nih.govnorthwell.edu

Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of famotidine hydrochloride is crucial for ensuring its quality, stability, and efficacy. Advanced analytical techniques are increasingly being employed to study its solid-state properties and to identify and quantify impurities.

Polymorphism and Solid-State Characterization: Famotidine is known to exist in different crystalline forms, or polymorphs, primarily Form A (stable) and Form B (metastable). nih.govepa.gov Since different polymorphs can have varying physical properties like solubility and stability, which can impact bioavailability, their characterization is critical. nih.govresearchgate.net Several analytical techniques are used for this purpose:

Differential Scanning Calorimetry (DSC): To determine the melting points and thermal stability of different polymorphs. nih.govmdpi.com

Powder X-ray Diffraction (PXRD): To identify the unique crystal structure of each polymorphic form. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy: To detect changes in vibrational frequencies that indicate different intermolecular interactions in the crystal lattice. nih.govmdpi.com

These techniques are essential for quality control during manufacturing, as processes like grinding and compression can induce polymorphic transformations. nih.gov

Impurity Profiling: Ensuring the purity of the active pharmaceutical ingredient (API) is a regulatory requirement. Various impurities can arise during the synthesis of famotidine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, robust method for separating, identifying, and quantifying famotidine and its potential process-related impurities in both bulk drug substances and finished pharmaceutical formulations. researchgate.net Methods have been developed using C18 columns and photodiode array detectors for high sensitivity and specificity.

High-Performance Thin-Layer Chromatography (HPTLC): Combined with scanning densitometry, HPTLC offers a selective and accurate method for the determination of famotidine and related compounds. amecj.com

Chemiluminescence Methods: Novel, highly sensitive techniques based on chemiluminescence have been developed for quantifying trace amounts of famotidine. amecj.comresearchgate.netamecj.com These methods rely on measuring the light emitted from a chemical reaction involving the drug. amecj.com

Recently, a potential genotoxic impurity was identified in a key starting material for famotidine synthesis, highlighting the need for highly sensitive analytical methods to ensure safety. nih.gov A specific HPLC-UV method was developed to quantify this impurity at trace levels. nih.gov

The table below summarizes some advanced analytical techniques used for this compound characterization.

TechniqueApplicationKey Findings
RP-HPLC Separation and quantification of famotidine and its process-related impurities. researchgate.netEnables precise quality control and impurity profiling in bulk drugs and tablets.
DSC, PXRD, FTIR Characterization of solid-state polymorphs (Forms A and B). nih.govmdpi.comDifferentiates between stable and metastable forms, crucial for controlling solubility, stability, and bioavailability. nih.govresearchgate.net
Chemiluminescence Highly sensitive quantification of famotidine. researchgate.netamecj.comOffers a cost-effective and rapid method for determining trace amounts of the drug in pharmaceutical preparations. amecj.com
In Silico Genotoxicity Assessment Prediction of the genotoxic potential of impurities. nih.govUsed to assess the risk of newly discovered impurities, guiding the development of targeted analytical controls. nih.gov

Innovations in Targeted Delivery and Formulation Science

To improve the therapeutic efficacy and patient compliance of famotidine, significant research has focused on developing innovative drug delivery systems. These advanced formulations aim to overcome challenges such as famotidine's low aqueous solubility, poor permeability, and short biological half-life. jpionline.orgpharmaexcipients.comnih.gov

Nanoparticle-Based Systems: Nanotechnology offers a promising platform for enhancing the oral bioavailability of famotidine.

Solid Lipid Nanoparticles (SLN): Famotidine has been successfully incorporated into SLNs using methods like hot emulsification. jpionline.org In rat models, these formulations have shown a significant increase in oral bioavailability compared to standard famotidine suspension, with a 3.2-fold increase in maximum plasma concentration (Cmax) and a 4.2-fold increase in the area under the curve (AUC). jpionline.org The nanosize of SLNs may promote bioadhesion to the gut wall, increasing residence time and absorption. jpionline.org

Lecithin-Chitosan Nanoparticles (LCNPs): These nanoparticles encapsulate the hydrophobic famotidine drug in a lipophilic lecithin (B1663433) core, while the positively charged chitosan (B1678972) coat enhances mucoadhesion in the gastric mucosa. pharmaexcipients.com An optimized LCNP formulation demonstrated a particle size of approximately 178 nm and prolonged in vitro drug release over 24 hours. pharmaexcipients.com In a rat model of ethanol-induced gastric ulcer, FMD-LCNPs provided 96.25% protection from gastric severity, a significant improvement over other forms of the drug. pharmaexcipients.com

Orally Disintegrating Tablets with Nanoparticles: Formulations of orally disintegrating tablets containing famotidine nanoparticles (produced by bead-milling) have been developed. nih.govfrontiersin.org These tablets were shown to significantly increase intestinal penetration and in vivo absorption in rats, likely through an energy-dependent endocytosis pathway. nih.gov

Gastro-Retentive and Mucoadhesive Systems: Prolonging the drug's residence time in the stomach is another key strategy to improve its action.

Raft-Forming Drug Delivery Systems (RFDDS): These liquid formulations form a gel-like, porous layer upon contact with gastric fluid, which floats on the stomach contents. nih.gov This not only helps relieve acid reflux but also provides a sustained release of famotidine, enhancing its local action and bioavailability. nih.gov

Mucoadhesive Nanoparticles: By incorporating famotidine nanoparticles into a physical mixture of mucoadhesive polymers like Hydroxypropyl methylcellulose, their therapeutic effect can be prolonged. scielo.br Ex-vivo studies have confirmed that these formulations possess higher mucoadhesion compared to non-mucoadhesive nanoparticles. scielo.br

The table below details findings from studies on innovative famotidine formulations.

Formulation TypeKey ComponentsPrimary AdvantageResearch Finding (Model)
Solid Lipid Nanoparticles (SLN) Solid lipids (e.g., tristearin), surfactants. jpionline.orgEnhanced oral bioavailability. jpionline.org4.2-fold increase in AUC compared to famotidine suspension (in rats). jpionline.org
Lecithin-Chitosan Nanoparticles Lecithin, Chitosan. pharmaexcipients.comProlonged drug release and enhanced anti-ulcer efficacy. pharmaexcipients.com96.25% protection from gastric severity in ethanol-induced ulcer model (in rats). pharmaexcipients.com
Orally Disintegrating Nanoparticle Tablet Famotidine nanoparticles, gum arabic. nih.govImproved mucosal permeability and absorption. nih.govSignificantly higher intestinal penetration via clathrin-mediated endocytosis (in rats). nih.gov
Raft-Forming System Gelling agents (e.g., sodium alginate), polymers. nih.govIncreased gastric residence time and sustained release. nih.govForms a floating layer in gastric fluid to prevent acid reflux and extend drug action. nih.gov
Chitosan-Functionalized Graphene Oxide Graphene oxide, Chitosan. nih.govSustained drug release over an extended period. nih.govIn vitro release extended up to 12 hours, with 56% released in the first hour for quick action. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical research, and their application to this compound is beginning to be explored. These computational approaches can accelerate drug discovery, optimize development, and provide new insights into a drug's mechanism and potential applications.

One of the earliest computational approaches applied to famotidine was in silico screening to identify potential new uses for existing drugs. During the early stages of the COVID-19 pandemic, computational methods were used to predict the structures of proteins from the SARS-CoV-2 genome to find drugs that might inhibit them. plos.org Famotidine was identified as a potential candidate that could inhibit the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication. plos.orgumsu.ac.ir Although subsequent in vitro studies did not confirm a direct antiviral effect, this initial computational work spurred significant clinical and mechanistic research into famotidine's role in the disease, ultimately leading to the discovery of its anti-inflammatory effects. nih.govumsu.ac.irresearchgate.net

More recently, in silico tools have been applied in the safety assessment of famotidine. As part of impurity profiling, computational toxicology software is used to predict the genotoxicity of newly identified impurities. nih.gov For instance, the Derek and Sarah tools were used to assess a novel impurity found in a key starting material for famotidine, in accordance with regulatory guidelines (ICH M7). nih.gov Furthermore, molecular docking and molecular dynamics simulations were performed to understand the specific interactions between this impurity and DNA, which helped confirm its genotoxic potential by showing its interaction with the minor groove of the DNA duplex. nih.gov This use of AI and simulation allows for proactive risk assessment and helps ensure the safety of the final drug product. nih.gov

While the application of AI and ML to famotidine is still in its early stages, these examples demonstrate the potential for these technologies to:

Identify novel therapeutic targets and repurposing opportunities.

Predict the safety and toxicity of the drug and its related substances.

Accelerate the design and optimization of new formulations and delivery systems.

Analyze large datasets from clinical and preclinical studies to uncover new mechanistic insights.

As computational power and algorithm sophistication continue to grow, AI and ML are expected to play an increasingly integral role in the future research and development of this compound.

Q & A

Q. What analytical methods are commonly used for quantifying famotidine hydrochloride in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) and spectrophotometric methods are widely employed. For RP-HPLC, parameters include a C18 column, UV detection at 265 nm, and mobile phases like methanol:phosphate buffer (pH 3.5). Spectrophotometric methods often involve coupling with diazotized reagents (e.g., metoclopramide hydrochloride) for absorbance measurement at 530 nm .
  • Validation Criteria : Recovery rates (98–101%) and relative standard deviation (RSD ≤2%) are critical for accuracy and precision .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

  • Protocols : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity or temperatures >30°C. Degradation studies under forced conditions (heat, light, acidic/alkaline hydrolysis) confirm stability thresholds .
  • Safety : Use nitrile gloves (tested via manufacturer compatibility charts) and fume hoods during handling to minimize exposure .

Q. What are the standard protocols for ensuring the purity of this compound in experimental samples?

  • Pharmacopeial Standards : Follow USP/EP guidelines for identity tests (e.g., IR spectroscopy), impurity profiling (HPLC with ≤0.1% for individual impurities), and water content (Karl Fischer titration, ≤1.0%) .
  • Reference Materials : Use certified reference standards (e.g., Famotidine Related Compounds B and C) to validate impurity detection limits .

Advanced Research Questions

Q. How can researchers validate an RP-HPLC method for simultaneous quantification of this compound with other active pharmaceutical ingredients?

  • Design : Optimize chromatographic conditions (column temperature, flow rate) to resolve overlapping peaks. Use a design-of-experiment (DoE) approach to evaluate factors like mobile phase composition .
  • Validation Metrics : Assess linearity (R² >0.999), intra-day/inter-day precision (RSD <2%), and robustness against minor parameter variations. Recovery studies should align with pharmacopeial criteria (98–102%) .

Q. What methodologies are recommended for resolving contradictory data in this compound pharmacokinetic studies?

  • Troubleshooting : Replicate experiments under controlled conditions (pH, temperature). Use multivariate analysis to identify confounding variables (e.g., drug interactions, metabolic enzyme variability). Cross-validate findings with alternative techniques like LC-MS/MS .
  • Statistical Tools : Apply Bland-Altman plots for method comparison or Bayesian meta-analysis to reconcile disparate results .

Q. What advanced techniques are employed to characterize degradation products of this compound under forced degradation conditions?

  • Analytical Workflow :

Expose samples to oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) stress.

Isolate degradation products via preparative HPLC.

Characterize using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

  • Outcome : Identify major degradation pathways (e.g., sulfoxide formation) and establish stability-indicating methods .

Q. How should researchers design experiments to investigate the interaction between this compound and proton pump inhibitors in vitro?

  • Model Systems : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure permeability coefficients (Papp) under varying pH conditions.
  • Data Analysis : Apply synergy/antagonism models (e.g., Chou-Talalay method) to quantify interaction effects. Include controls for cytochrome P450 enzyme activity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

  • Design : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ values. Incorporate covariates like gastric pH or co-administered drugs.
  • Validation : Perform bootstrapping to assess confidence intervals and power analysis to determine sample size adequacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.